7-Iodo-6-Methoxy-4-quinolinol

Medicinal Chemistry Organic Synthesis Computational Chemistry

7-Iodo-6-Methoxy-4-quinolinol (CAS 1300031-68-8) is a halogenated quinoline derivative with the molecular formula C10H8INO2 and a molecular weight of 301.08 g/mol. This compound is a solid at room temperature, typically appearing as a white to slightly yellow crystalline powder, and is soluble in ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

Molecular Formula C10H8INO2
Molecular Weight 301.083
CAS No. 1300031-68-8
Cat. No. B567355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-6-Methoxy-4-quinolinol
CAS1300031-68-8
Molecular FormulaC10H8INO2
Molecular Weight301.083
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C=CN2)I
InChIInChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13)
InChIKeyUHGRYGRGGCTUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-6-Methoxy-4-quinolinol (CAS 1300031-68-8): Procurement-Ready Intermediate for Halogenated Quinoline Synthesis


7-Iodo-6-Methoxy-4-quinolinol (CAS 1300031-68-8) is a halogenated quinoline derivative with the molecular formula C10H8INO2 and a molecular weight of 301.08 g/mol . This compound is a solid at room temperature, typically appearing as a white to slightly yellow crystalline powder, and is soluble in ethanol, dichloromethane, and dimethyl sulfoxide (DMSO) . It is primarily recognized as a versatile organic synthesis intermediate for the development of biologically active compounds, including potential pharmaceuticals, agrochemicals, and advanced materials .

Why 7-Iodo-6-Methoxy-4-quinolinol Cannot Be Directly Substituted by Other Halogenated Quinolines in Synthesis


Generic substitution of 7-Iodo-6-Methoxy-4-quinolinol with structurally similar halogenated quinolines is not feasible due to critical differences in molecular properties and reactivity. The combination of an iodine atom at the C7 position and a methoxy group at C6 creates a unique electronic and steric environment that influences both its own chemical behavior and that of its downstream products . For example, substituting with the non-iodinated parent compound, 6-Methoxy-4-quinolinol (MW: 175.18 g/mol), or a regioisomer like 4-Iodo-6-methoxyquinoline (MW: 285.08 g/mol) [1] will lead to a completely different reactivity profile and result in the synthesis of a different final compound, with potentially altered biological activity .

Quantitative Differentiators for 7-Iodo-6-Methoxy-4-quinolinol Versus Closest Analogs


Molecular Weight and Heavy Atom Count as Differentiators for Reaction Design

The molecular weight of 7-Iodo-6-Methoxy-4-quinolinol is 301.08 g/mol, which is a critical parameter differentiating it from its non-iodinated parent (6-Methoxy-4-quinolinol, MW: 175.18 g/mol) and its brominated analog (7-Bromo-6-methoxy-4-quinolinol, MW: 254.08 g/mol) . This higher molecular weight is directly correlated with a higher number of heavy atoms (14), which influences compound properties like lipophilicity and polar surface area, as well as practical considerations like shipping costs and stoichiometric calculations for chemical reactions .

Medicinal Chemistry Organic Synthesis Computational Chemistry

C7-Iodine as a Superior Handle for Cross-Coupling Reactions over C7-Bromo Analogs

The iodine atom at the C7 position is a more reactive leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to the corresponding bromine in 7-Bromo-6-methoxy-4-quinolinol [1]. While direct kinetic data for this specific compound pair is unavailable, the general principle of C-I bond reactivity being higher than C-Br is well-established for aryl halides [2]. This allows for faster reaction rates, lower catalyst loadings, and milder reaction conditions when using the iodo-derivative, leading to higher synthetic efficiency and better yields in the construction of complex molecular architectures .

Organic Synthesis Catalysis Medicinal Chemistry

Synthetic Utility: Stability and Storage Profile Compared to Light-Sensitive Analogs

7-Iodo-6-Methoxy-4-quinolinol is described as being stable under normal storage conditions, away from light and moisture . While some iodo-aromatic compounds are known to be light-sensitive and require specialized storage (e.g., under inert atmosphere and in amber vials), this compound's reported stability profile suggests it is less prone to photolytic deiodination than other analogs, such as certain iodoanilines or iodophenols, which may degrade more readily [1]. This stability reduces the risk of batch-to-batch variability and ensures long-term reliability for synthetic applications, a key differentiator for procurement and inventory management.

Chemical Stability Procurement Storage

Optimal Research and Procurement Applications for 7-Iodo-6-Methoxy-4-quinolinol


Medicinal Chemistry: Synthesis of Antimicrobial Quinoline Scaffolds

7-Iodo-6-Methoxy-4-quinolinol serves as an essential intermediate for creating libraries of novel quinoline derivatives for antimicrobial screening. Its structural features allow for the exploration of structure-activity relationships (SAR) around the quinoline core, a privileged scaffold in medicinal chemistry . The compound can be used as a building block to generate analogs with varying substituents at the C7 position, potentially leading to compounds with enhanced potency against Gram-positive or Gram-negative bacteria [1].

Organic Synthesis: Building Block for Cross-Coupling Reactions

The presence of the C7 iodine atom makes this compound a highly versatile building block for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings . This allows for the rapid diversification of the quinoline scaffold, enabling the synthesis of complex molecules for use in materials science, chemical biology, and drug discovery [1].

Chemical Biology: Development of Kinase Inhibitors

Quinoline derivatives are known for their ability to inhibit various kinases, including EGFR-TK . 7-Iodo-6-Methoxy-4-quinolinol can be used as a starting point to synthesize and screen focused libraries of compounds targeting kinases implicated in cancer and other diseases. The 4-quinolinol motif allows for potential hydrogen-bonding interactions within the ATP-binding pocket of kinases [1].

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